molecular formula C8H7F2NO3 B8809104 Methyl 6-(difluoromethoxy)nicotinate

Methyl 6-(difluoromethoxy)nicotinate

Cat. No. B8809104
M. Wt: 203.14 g/mol
InChI Key: LFIBWARSZWWCFE-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available methyl 6-hydroxynicotinate (3.000 g; 19.59 mmol) in anh. MeCN (320 ml) was treated portionwise with NaH (60% dispersion in mineral oil; 2.115 g; 52.89 mmol), and stirring at rt, under nitrogen, was continued for 20 min. FSO2CF2CO2H (5.931 g; 33.30 mmol) was then added dropwise, and the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min. Water (10 ml) was slowly added, and acetonitrile was removed under reduced pressure. Water (150 ml) and AcOEt (150 ml) were added, and the separated aq. layer was further extracted with AcOEt (2×100 ml). The mixed organic layers were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM) afforded methyl 6-(difluoromethoxy)nicotinate as a beige solid. LC-MS (conditions D): tR=0.93 min.; no ionisation.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
2.115 g
Type
reactant
Reaction Step Two
Quantity
5.931 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[H-].[Na+].FS([C:18](C(O)=O)([F:20])[F:19])(=O)=O.O>CC#N>[F:19][CH:18]([F:20])[O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=NC=C(C(=O)OC)C=C1
Name
Quantity
320 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.115 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.931 g
Type
reactant
Smiles
FS(=O)(=O)C(F)(F)C(=O)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at rt, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
acetonitrile was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (150 ml) and AcOEt (150 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the separated aq. layer was further extracted with AcOEt (2×100 ml)
WASH
Type
WASH
Details
The mixed organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(OC1=NC=C(C(=O)OC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.